molecular formula C6H9N3O4 B135297 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole CAS No. 4812-40-2

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole

Cat. No.: B135297
CAS No.: 4812-40-2
M. Wt: 187.15 g/mol
InChI Key: AEHPOYAOLCAMIU-UHFFFAOYSA-N
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Description

Both hydroxymetronidazole and metronidazole exhibit antibiotic and antiprotozoal activity . This compound is significant in the medical field due to its role in treating various infections.

Mechanism of Action

Target of Action

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as metronidazole, primarily targets anaerobic bacteria and protozoa. The compound is selectively toxic to anaerobic organisms due to their ability to reduce the nitro group of metronidazole, which is a crucial step in its activation .

Mode of Action

Metronidazole enters the microbial cell by passive diffusion. Once inside, it undergoes reduction of its nitro group by ferredoxin or other redox proteins found in anaerobic organisms. This reduction process converts metronidazole into its active form, which then interacts with microbial DNA. The active form of metronidazole causes strand breakage and destabilization of the DNA helix, leading to inhibition of nucleic acid synthesis and ultimately cell death .

Biochemical Pathways

The reduction of metronidazole’s nitro group is a key biochemical pathway affected by this compound. This process is facilitated by the electron transport proteins in anaerobic bacteria and protozoa. The resulting nitroso and hydroxylamine derivatives of metronidazole are highly reactive and form covalent bonds with DNA, disrupting its structure and function. This disruption inhibits DNA replication and transcription, leading to cell death .

Pharmacokinetics

Metronidazole is well absorbed after oral administration, with bioavailability approaching 100%. It is widely distributed in body tissues and fluids, including the central nervous system. Metronidazole undergoes hepatic metabolism primarily through oxidation and glucuronidation. The metabolites are excreted in urine. The half-life of metronidazole is approximately 8 hours, and its pharmacokinetics can be influenced by liver function .

Result of Action

At the molecular level, metronidazole’s action results in the formation of DNA adducts and strand breaks, leading to the inhibition of DNA synthesis and cell death. At the cellular level, this results in the elimination of anaerobic bacteria and protozoa, making metronidazole effective in treating infections caused by these organisms .

Action Environment

The efficacy and stability of metronidazole can be influenced by environmental factors such as pH and the presence of oxygen. Metronidazole is most effective in anaerobic conditions where its reduction can occur. In aerobic environments, the presence of oxygen can inhibit the reduction process, reducing the drug’s efficacy. Additionally, the stability of metronidazole can be affected by light and heat, necessitating proper storage conditions to maintain its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxymetronidazole is synthesized from metronidazole through a hydroxylation process. The hydroxylation typically occurs in the liver, where metronidazole undergoes metabolic transformation to form hydroxymetronidazole .

Industrial Production Methods: In industrial settings, the production of hydroxymetronidazole involves the use of high-performance liquid chromatography (HPLC) to determine and quantify the compound in plasma or serum. The process includes denaturing plasma proteins with methanol, followed by centrifugation, evaporation under nitrogen flow, and dissolution in the mobile phase for HPLC analysis .

Chemical Reactions Analysis

Types of Reactions: Hydroxymetronidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form other metabolites.

    Reduction: It can be reduced under specific conditions.

    Substitution: Hydroxymetronidazole can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of hydroxymetronidazole .

Scientific Research Applications

Hydroxymetronidazole has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the determination of metronidazole and its metabolites.

    Biology: The compound is studied for its role in microbial metabolism and its effects on bacterial DNA.

    Medicine: Hydroxymetronidazole is crucial in the treatment of infections caused by anaerobic bacteria and protozoa.

    Industry: The compound is used in the pharmaceutical industry for the development of new antibiotics and antiprotozoal agents.

Comparison with Similar Compounds

    Metronidazole: The parent compound from which hydroxymetronidazole is derived. Both have similar antibiotic and antiprotozoal properties.

    Tinidazole: Another nitroimidazole with similar uses but different pharmacokinetic properties.

    Secnidazole: A nitroimidazole with a longer half-life compared to metronidazole and hydroxymetronidazole.

Uniqueness: Hydroxymetronidazole is unique due to its role as a primary metabolite of metronidazole, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its specific interactions with bacterial DNA and electron-transport proteins also distinguish it from other similar compounds .

Properties

IUPAC Name

2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPOYAOLCAMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197426
Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4812-40-2
Record name Hydroxymetronidazole
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Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
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Record name 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the pharmacological significance of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?

A: this compound is a major oxidative metabolite of metronidazole, an antibiotic primarily active against anaerobic bacteria and certain parasites. While less potent than the parent drug, this metabolite exhibits notable antimicrobial activity against certain organisms like Gardnerella vaginalis. [, , , ] This suggests it may contribute to the overall therapeutic effect of metronidazole. [, ]

Q2: How is this compound metabolized and excreted?

A: Research indicates that this compound, when administered to mice, is further metabolized into compounds also found in the urine of metronidazole-treated subjects. [] This suggests a metabolic pathway shared with the parent drug. Furthermore, renal function significantly influences its elimination half-life and accumulation. [] Specifically, its half-life increases with decreasing renal function, becoming particularly relevant in patients with severe or total renal failure. []

Q3: What analytical techniques are employed for the detection and quantification of this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV detection [, ] and tandem mass spectrometry (MS/MS) [, ], are frequently employed to quantify this compound in biological samples. These techniques offer the sensitivity and specificity required for pharmacokinetic studies and residue monitoring in food products. [, , , ]

Q4: What challenges arise when analyzing this compound in complex matrices like food?

A: Analyzing this compound in complex matrices like food necessitates efficient extraction and purification methods to remove interfering compounds. [, ] Researchers utilize techniques like liquid-liquid extraction followed by solid-phase extraction to isolate the metabolite, ensuring accurate quantification. [, ] Validated analytical methods, adhering to guidelines like Commission Decision 2002/657/EC, are crucial to guarantee the reliability and accuracy of the analytical data. []

Q5: How does the structure of this compound relate to its coordination chemistry?

A: this compound, a substituted 5-nitroimidazole, can act as a ligand in platinum(II) complexes. [] X-ray crystallography confirmed the cis configuration of the complex formed with this ligand and platinum(II) chloride. [] This highlights the impact of the ligand's structure on the resulting complex's geometry.

Q6: What insights do we have into the placental transfer of this compound?

A: Research on metronidazole administration during cesarean sections revealed that this compound crosses the placental barrier, although at lower concentrations in the umbilical cord compared to maternal blood. [] This finding underscores the importance of considering potential fetal exposure when administering metronidazole during pregnancy.

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